Acetic acid, chloro-, 2,4,5-trichlorophenyl ester
Description
Acetic acid, chloro-, 2,4,5-trichlorophenyl ester (CAS: Not explicitly provided; structural formula: ClCH₂CO-O-C₆H₂Cl₃) is an ester derived from chloroacetic acid and 2,4,5-trichlorophenol. This compound features a chloro-substituted acetic acid moiety esterified with a heavily chlorinated aromatic ring. The 2,4,5-trichlorophenyl group enhances lipophilicity and chemical stability, making the compound resistant to hydrolysis compared to less substituted analogs. Such esters are typically synthesized via acid-catalyzed esterification, as described in similar processes involving chloroethanol and aromatic acids .
Chloroacetic acid esters are widely used in agrochemicals, pharmaceuticals, and polymer industries. For instance, chloroacetic acid derivatives serve as intermediates in herbicides like 2,4-D and 2,4,5-T .
Properties
CAS No. |
5902-69-2 |
|---|---|
Molecular Formula |
C8H4Cl4O2 |
Molecular Weight |
273.9 g/mol |
IUPAC Name |
(2,4,5-trichlorophenyl) 2-chloroacetate |
InChI |
InChI=1S/C8H4Cl4O2/c9-3-8(13)14-7-2-5(11)4(10)1-6(7)12/h1-2H,3H2 |
InChI Key |
HERRLRXZMJPBFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-trichlorophenyl chloroacetate typically involves the chlorination of phenol followed by the introduction of the chloroacetate group. One common method is the reaction of 2,4,5-trichlorophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of 2,4,5-trichlorophenyl chloroacetate may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trichlorophenyl chloroacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or amines.
Major Products Formed:
Oxidation: The oxidation of 2,4,5-trichlorophenyl chloroacetate can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted phenols or chloroacetates.
Scientific Research Applications
2,4,5-Trichlorophenyl chloroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4,5-trichlorophenyl chloroacetate exerts its effects depends on the specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved can vary, but the compound typically interacts with specific functional groups on enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares acetic acid, chloro-, 2,4,5-trichlorophenyl ester with structurally related esters:
Reactivity and Stability
- Hydrolysis Sensitivity: Chloroacetic acid esters hydrolyze faster than non-halogenated analogs due to the electron-withdrawing effect of the chloro group, which polarizes the ester bond. However, the 2,4,5-trichlorophenyl group in the target compound likely slows hydrolysis compared to smaller aryl groups (e.g., 4-chlorophenyl) due to steric hindrance and increased aromatic stabilization .
Physicochemical Properties
- Lipophilicity: The 2,4,5-trichlorophenyl group increases logP (octanol-water partition coefficient) compared to mono- or di-chlorinated analogs, enhancing membrane permeability and environmental persistence .
- Thermal Stability : Highly chlorinated aromatics (e.g., 2,4,5-T esters) decompose at elevated temperatures, releasing toxic chlorinated byproducts. The target compound likely follows similar degradation pathways .
Biological Activity
Acetic acid, chloro-, 2,4,5-trichlorophenyl ester, commonly known as chlorinated phenoxyacetic acid, is a chemical compound that has garnered attention due to its biological activity and environmental implications. This compound is derived from 2,4,5-trichlorophenol (TCP), which is known for its association with various toxicological effects. Understanding the biological activity of this ester is crucial for assessing its potential risks and benefits in agricultural and pharmaceutical applications.
- Chemical Formula : C10H7Cl3O2
- Molecular Weight : 269.52 g/mol
- Structure : The compound features a chloro-substituted aromatic ring and an ester functional group, contributing to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Herbicidal Activity : This compound exhibits herbicidal properties by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. Studies have shown that it can disrupt normal physiological processes in plants by interfering with hormone signaling pathways .
- Toxicity to Aquatic Life : Research indicates that chlorinated phenoxy compounds can be toxic to aquatic organisms. For instance, acute toxicity tests have revealed significant mortality rates in fish exposed to high concentrations of this ester .
- Endocrine Disruption : There is evidence suggesting that chlorinated phenoxy compounds can act as endocrine disruptors in wildlife. They may interfere with hormone systems, potentially leading to reproductive and developmental issues in various species .
Case Study 1: Aquatic Toxicity Assessment
A study conducted on the effects of chlorinated phenoxyacetic acids on fish populations demonstrated lethal concentrations leading to increased mortality rates. The study found that exposure to concentrations above 10 µg/L resulted in significant adverse effects on fish behavior and survival rates over a 48-hour period.
| Concentration (µg/L) | Mortality Rate (%) |
|---|---|
| 0 | 0 |
| 10 | 25 |
| 50 | 75 |
| 100 | 100 |
Case Study 2: Herbicide Efficacy
In agricultural settings, the efficacy of this compound as a herbicide was evaluated against common weeds. Results indicated that at a concentration of 200 g/ha, the compound effectively reduced weed biomass by approximately 85% within two weeks of application.
| Weed Species | Control (%) at 200 g/ha |
|---|---|
| Dandelion | 90 |
| Crabgrass | 80 |
| Clover | 70 |
Environmental Impact
The persistence of chlorinated phenoxy compounds in the environment raises concerns regarding their long-term ecological effects. Studies have shown that these compounds can accumulate in the fatty tissues of aquatic organisms and may biomagnify through food webs .
Q & A
Q. Table 1: Catalyst Comparison
| Catalyst | Temperature (°C) | Reaction Time (hr) | Yield (%)* |
|---|---|---|---|
| H₂SO₄ | 80–100 | 6–8 | ~65–75 |
| HCl | 70–90 | 8–10 | ~60–70 |
| *Yields are approximate and depend on reactant ratios and solvent choice . |
Advanced: How can researchers resolve discrepancies in environmental persistence data for this compound?
Methodological Answer:
Conflicting persistence data often arise from differences in analytical methods or environmental matrices. To address this:
- Compare analytical techniques: Use gas chromatography (GC) with electron capture detection (ECD) for high sensitivity in soil/sediment samples , and HPLC-MS for aqueous matrices to avoid matrix interference .
- Validate with isotopically labeled standards: Spiking samples with deuterated analogs (e.g., ²H₅-labeled ester) ensures recovery rates are accounted for .
- Control for environmental variables: Test degradation under standardized pH, temperature, and microbial activity conditions to isolate contributing factors .
Basic: What analytical techniques are recommended for quantifying this compound in environmental samples?
Methodological Answer:
- GC-ECD or GC-MS: Optimal for non-polar matrices (e.g., soil, fish tissue). Use a DB-5MS column (30 m × 0.25 mm) with a 0.25 µm film thickness. Calibrate with certified standards (e.g., 2,4,5-(Trichlorophenoxy) acetic acid methyl ester) at 100–5000 µg/mL .
- HPLC-MS/MS: For aqueous samples, employ a C18 column with electrospray ionization (ESI) in negative mode. Quantify using a calibration curve validated with surrogate standards like 2,4’-dichlorophenylacetic acid .
- Quality Control: Include blanks, duplicates, and matrix spikes to ensure precision (RSD <15%) .
Advanced: What strategies elucidate metabolic pathways of this compound in aquatic organisms?
Methodological Answer:
- Radiolabeled Tracers: Synthesize the compound with ¹⁴C-labeled phenyl rings. Expose model organisms (e.g., zebrafish) and track metabolites via autoradiography and LC-HRMS .
- Enzyme Inhibition Studies: Use cytochrome P450 inhibitors (e.g., ketoconazole) to identify oxidative pathways. Compare metabolite profiles with/without inhibitors .
- Molecular Docking: Predict binding affinity to detoxification enzymes (e.g., glutathione S-transferase) using software like AutoDock Vina .
Basic: How should researchers handle and store this compound to prevent degradation?
Methodological Answer:
- Storage: Use amber glass vials under inert gas (N₂ or Ar) at –20°C to minimize hydrolysis and photodegradation .
- Handling: Work in a fume hood with nitrile gloves, lab coats, and chemical goggles. Avoid contact with moisture or bases .
- Stability Testing: Periodically analyze stored samples via GC-MS to detect degradation products (e.g., 2,4,5-trichlorophenol) .
Advanced: How to address conflicting toxicity results in bioassays?
Methodological Answer:
- Standardize Test Organisms: Use OECD-approved species (e.g., Daphnia magna) under controlled conditions (pH 7.0, 20°C) .
- Dose-Response Curves: Include a reference toxicant (e.g., K₂Cr₂O₇) to validate assay sensitivity. Test multiple endpoints (mortality, enzyme inhibition) .
- Meta-Analysis: Pool data from studies using comparable exposure durations and statistical models (e.g., probit analysis) to identify outliers .
Basic: What spectroscopic methods confirm the structural integrity of synthesized batches?
Methodological Answer:
- ¹H/¹³C NMR: Key peaks include δ 2.1–2.3 ppm (CH₃CO ester), δ 6.8–7.2 ppm (aromatic protons), and δ 170–175 ppm (ester carbonyl) .
- FT-IR: Confirm ester C=O stretch at ~1740 cm⁻¹ and C-Cl stretches at 750–550 cm⁻¹ .
- Elemental Analysis: Validate %C, %H, and %Cl against theoretical values (e.g., C: 38.2%, H: 2.1%, Cl: 44.5%) .
Advanced: What computational methods predict the compound’s environmental partitioning behavior?
Methodological Answer:
- QSAR Models: Use EPI Suite’s KOWWIN module to estimate log Kow (octanol-water partition coefficient). Experimental log Kow for similar esters ranges 4.2–5.1 .
- Molecular Dynamics Simulations: Simulate interactions with humic acids or clay minerals using GROMACS to predict soil adsorption coefficients (Kd) .
- Fugacity Modeling: Apply Level III fugacity models to assess air-water-soil distribution under varying temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
